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molecular formula C6H2ClF4N B1313446 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 72600-67-0

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1313446
M. Wt: 199.53 g/mol
InChI Key: WZQQLMSKDLDZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04831148

Procedure details

47.7 g (0.82 mol) of potassium fluoride and 10.0 g (0.065 mol) of caesium fluoride are suspended in 300 ml of sulfolane and the suspension is heated to 140° C. 60 ml of sulfolane are distilled off by decreasing the pressure and subsequently 65.6 g (0.329 mol) of 2-chloro-3-fluoro-5-trifluoromethylpyridine and 1.3 g (0.004 mol) of 18-crown-6 are added. The reaction mixture is stirred for 48 hours at 140° C. and subsequently distilled by introducing steam. The oil is separated and the aqueous phase is extracted twice with a small amount of ether. The organic phases are purified, dried with a small amount of magnesium sulfate and filtered. Distillation affords 54.8 g (91% of theory) of 2,3-difluoro-5-trifluoromethylpyridine, b.p. 100°-102° C. (980 mbar).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
65.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[F-].[Cs+].Cl[C:6]1[C:11]([F:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1>S1(CCCC1)(=O)=O.C1OCCOCCOCCOCCOCCOC1>[F:1][C:6]1[C:11]([F:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[Cs+]
Step Three
Name
Quantity
65.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1F)C(F)(F)F
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Five
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 48 hours at 140° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
60 ml of sulfolane are distilled off
ADDITION
Type
ADDITION
Details
are added
DISTILLATION
Type
DISTILLATION
Details
subsequently distilled
ADDITION
Type
ADDITION
Details
by introducing steam
CUSTOM
Type
CUSTOM
Details
The oil is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with a small amount of ether
CUSTOM
Type
CUSTOM
Details
The organic phases are purified
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with a small amount of magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=NC=C(C=C1F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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